molecular formula C10H12KN2O6- B12650958 Potassium bis(5-oxo-L-prolinate) CAS No. 37736-58-6

Potassium bis(5-oxo-L-prolinate)

Cat. No.: B12650958
CAS No.: 37736-58-6
M. Wt: 295.31 g/mol
InChI Key: WZZYMDMRFBBOOZ-QHTZZOMLSA-L
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Description

Potassium bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H12KN2O6. It is known for its unique structure, which includes two 5-oxo-L-prolinate ligands coordinated to a potassium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium bis(5-oxo-L-prolinate) typically involves the reaction of 5-oxo-L-proline with a potassium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Potassium bis(5-oxo-L-prolinate) follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The crystallization step is often carried out in large crystallizers, and the product is dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Potassium bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms .

Scientific Research Applications

Potassium bis(5-oxo-L-prolinate) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which Potassium bis(5-oxo-L-prolinate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Sodium bis(5-oxo-L-prolinate): Similar in structure but with a sodium ion instead of potassium.

    Calcium bis(5-oxo-L-prolinate): Contains a calcium ion and exhibits different properties due to the different metal ion.

    Magnesium bis(5-oxo-L-prolinate): Another similar compound with magnesium as the central ion.

Uniqueness

Potassium bis(5-oxo-L-prolinate) is unique due to its specific coordination with potassium, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

37736-58-6

Molecular Formula

C10H12KN2O6-

Molecular Weight

295.31 g/mol

IUPAC Name

potassium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.K/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1

InChI Key

WZZYMDMRFBBOOZ-QHTZZOMLSA-L

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[K+]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[K+]

Origin of Product

United States

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